molecular formula C14H18O2 B4934959 6-hydroxy-2-methyl-6-phenylhept-2-en-4-one

6-hydroxy-2-methyl-6-phenylhept-2-en-4-one

Cat. No.: B4934959
M. Wt: 218.29 g/mol
InChI Key: DSWUMBKGTTUTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-2-methyl-6-phenylhept-2-en-4-one is an organic compound with the molecular formula C15H20O2 It is known for its unique structure, which includes a hydroxy group, a methyl group, and a phenyl group attached to a heptenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2-methyl-6-phenylhept-2-en-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxy-4-methylphenylacetone with methyl vinyl ketone in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of around 60-70°C for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-methyl-6-phenylhept-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-methyl-6-phenylhept-2-en-4-one.

    Reduction: Formation of 6-hydroxy-2-methyl-6-phenylheptan-4-ol.

    Substitution: Formation of nitro-substituted derivatives of the phenyl group.

Scientific Research Applications

6-Hydroxy-2-methyl-6-phenylhept-2-en-4-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-2-methyl-6-phenylhept-2-en-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6-methyl-2-pyrone: Another compound with a hydroxy and methyl group but with a different backbone structure.

    6-Hydroxy-2-methyl-6-phenylheptan-4-ol: A reduced form of 6-hydroxy-2-methyl-6-phenylhept-2-en-4-one.

Uniqueness

This compound is unique due to its specific combination of functional groups and its heptenone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6-hydroxy-2-methyl-6-phenylhept-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11(2)9-13(15)10-14(3,16)12-7-5-4-6-8-12/h4-9,16H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWUMBKGTTUTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)CC(C)(C1=CC=CC=C1)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.